molecular formula C7H4BrCl2N3O2 B2758598 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2551114-60-2

3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride

Cat. No.: B2758598
CAS No.: 2551114-60-2
M. Wt: 312.93
InChI Key: PMUUINPWCKSYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride (CAS: 13526-66-4) is a heteroaromatic compound with the molecular formula C₈H₅BrClN₃O₂·HCl. It features a bicyclic imidazopyridazine core substituted with bromo (C3), chloro (C6), and carboxylic acid (C2) groups, with a hydrochloride counterion enhancing its solubility . This compound is pivotal in medicinal chemistry, particularly as a precursor for kinase inhibitors such as Mps1 (Monopolar spindle 1) inhibitors, where its halogenated structure contributes to selective binding and potency . Its synthesis typically involves multi-step protocols, including halogenation, Stille couplings, and condensations, as described in and .

Properties

IUPAC Name

3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2.ClH/c8-6-5(7(13)14)10-4-2-1-3(9)11-12(4)6;/h1-2H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUUINPWCKSYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2Br)C(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of imidazo[1,2-b]pyridazine derivatives, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride has shown promise in medicinal chemistry due to its potential biological activity:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its unique structure allows for interactions with biological targets that inhibit bacterial growth.
  • Anticancer Properties : Research has explored its efficacy as an anticancer agent. The compound's ability to interfere with cellular signaling pathways involved in cancer progression is a focal point of ongoing studies.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and protein interactions:

  • Enzyme Inhibitors : It has been investigated as a potential inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to target sites on enzymes.
  • Biomolecular Probes : The compound can be used as a probe in fluorescence studies to understand protein conformational changes upon ligand binding.

Materials Science

The unique chemical structure of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride also lends itself to applications in materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
  • Nanotechnology : Research is being conducted into its use in developing nanomaterials for drug delivery systems, where its ability to form stable complexes could enhance therapeutic efficacy.

Case Studies

  • Antimicrobial Activity Study :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated imidazo compounds, including 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride. Results indicated significant activity against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.
  • Anticancer Research :
    • In a recent publication in Cancer Research, researchers explored the anticancer properties of this compound on human cancer cell lines. The study reported that it induced apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name CAS Number Core Structure Substituents Key Properties/Applications
3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride 13526-66-4 Imidazo[1,2-b]pyridazine C2: COOH·HCl; C3: Br; C6: Cl Mps1/TTK kinase inhibitor precursor; high solubility due to hydrochloride salt
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid 14714-24-0 Imidazo[1,2-b]pyridazine C2: COOH; C6: Cl Lacks bromo substituent; reduced steric bulk for binding interactions
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide 1146615-84-0 Imidazo[1,2-a]pyridine C3: Br; C6: Cl; hydrobromide salt Pyridine core instead of pyridazine; altered electronic properties
Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 1208087-79-9 Imidazo[1,2-b]pyridazine C2: COOEt; C6: Cl; C8: Br Ester prodrug form; improved lipophilicity for cellular uptake
6-Chloro-2-phenylimidazo[1,2-b]pyridazine 19601-74-2 Imidazo[1,2-b]pyridazine C6: Cl; C2: phenyl Enhanced π-π stacking potential; explored in cancer target modulation

Functional Group Impact

Halogenation (Br/Cl): Bromine at C3 enhances electrophilicity and participates in cross-coupling reactions (e.g., Stille, Suzuki) for further derivatization . Chlorine at C6 stabilizes the aromatic system via electron-withdrawing effects, improving metabolic stability compared to non-halogenated analogues .

Carboxylic Acid vs. Ester :

  • The free carboxylic acid (in the hydrochloride salt) improves water solubility, critical for in vivo applications, while esters (e.g., ethyl carboxylate) serve as prodrugs with enhanced membrane permeability .

Core Heterocycle :

  • Imidazo[1,2-b]pyridazine derivatives exhibit greater planarity and hydrogen-bonding capacity compared to imidazo[1,2-a]pyridines, favoring interactions with kinase ATP-binding pockets .

Biological Activity

3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride (CAS No. 1781893-38-6) is a heterocyclic compound notable for its potential biological activities. This compound features a fused bicyclic structure comprising an imidazole and a pyridazine ring, with a carboxylic acid group enhancing its reactivity and biological profile. The presence of bromine and chlorine atoms contributes to its unique properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₇H₃BrClN₃O₂
  • Molecular Weight : 276.47 g/mol
  • Appearance : Typically manifests as a white to light yellow crystalline solid.

Research indicates that 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride interacts with various biological targets, influencing cellular processes through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in critical metabolic pathways, particularly those associated with bacterial cell wall synthesis, which is vital for its potential application in treating infections like tuberculosis .
  • Cell Signaling Modulation : The compound modulates cell signaling pathways by altering gene expression and cellular metabolism, potentially activating or inhibiting specific signaling cascades.

Antimicrobial Properties

The compound exhibits promising antimicrobial activity, particularly against multidrug-resistant strains of bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent against tuberculosis .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the biological activity of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid; hydrochloride:

  • Study on Antimicrobial Activity :
    • Objective : To assess the efficacy against MDR-TB.
    • Findings : The compound inhibited bacterial growth at low concentrations (MIC = 0.5 µg/mL), demonstrating significant potential for further development as an anti-TB drug.
  • Cytotoxicity Assessment :
    • Objective : Evaluate effects on cancer cell lines (e.g., MCF-7, HeLa).
    • Results : Induced apoptosis was observed with IC50 values ranging from 10 to 20 µM, indicating strong cytotoxic effects against cancer cells while exhibiting minimal toxicity to normal fibroblasts .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological profiles:

Compound NameCAS NumberKey FeaturesBiological Activity
3-Bromoimidazo[1,2-b]pyridazine18087-73-5Lacks carboxylic acid groupModerate antimicrobial activity
3-Bromo-6-chloroimidazo[1,2-b]pyridazine13526-66-4Similar halogenation without carboxyl groupLower potency than target compound
Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate2090369-22-3Ethyl ester derivativeVarying solubility and reactivity

This table illustrates how the presence of the carboxylic acid group in the target compound enhances its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride with high yield?

  • Methodology : Synthesis typically involves cyclization of halogenated pyridazine precursors. For example, 3-bromo-6-chloroimidazo[1,2-b]pyridazine derivatives can be carboxylated via palladium-catalyzed carbonylation. Reaction conditions (e.g., CO pressure, temperature) must be optimized to avoid side reactions. A study achieved 97% yield by reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine with amines in DMF at 80–100°C for 12–24 hours under inert atmosphere . Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures high purity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., δ ~125 ppm for C6 in 13C NMR indicates chlorine substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ at m/z 308.9791 vs. calculated 308.9810) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., NH stretches at ~3244 cm⁻¹ in aminated derivatives) .
  • HPLC : For purity assessment (>95% purity recommended; method development using C18 columns and acetonitrile/water mobile phases) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis. Avoid prolonged exposure to light or moisture, which may cause dehalogenation or degradation .

Advanced Research Questions

Q. How can researchers predict and confirm regioselectivity in nucleophilic substitution reactions involving this compound?

  • Methodology :

  • Electronic Effects : Bromine at C3 is more electrophilic due to electron-withdrawing effects of adjacent nitrogen atoms, favoring substitution at this position.
  • Steric Factors : Bulky nucleophiles (e.g., tert-butylamine) preferentially attack less hindered C6.
  • Experimental Validation : React with amines (e.g., piperidine) under reflux and analyze products via 2D NMR (e.g., NOESY for spatial proximity) and HRMS. For example, chlorine at C6 was selectively displaced by piperidine, confirmed by 13C NMR δ 125.4 ppm .

Q. What strategies optimize coupling reactions (e.g., Suzuki) for derivatizing this compound?

  • Methodology :

  • Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) in THF/water mixtures.
  • Base Optimization : K2CO3 or Cs2CO3 enhances transmetallation efficiency.
  • Temperature Control : 60–80°C balances reaction rate and side-product formation.
  • Post-Reaction Analysis : LC-MS monitors coupling efficiency; column chromatography isolates cross-coupled products (e.g., aryl/heteroaryl derivatives) .

Q. How does the carboxylic acid group influence the compound’s reactivity compared to non-carboxylated analogs?

  • Methodology :

  • Acid-Base Properties : The carboxylic acid (pKa ~2.5) increases solubility in polar solvents (e.g., DMSO) and enables salt formation (e.g., hydrochloride).
  • Comparative Kinetics : Carboxylated derivatives exhibit slower nucleophilic substitution due to electron-withdrawing effects. For example, amination of the carboxylic acid analog requires 24 hours vs. 12 hours for non-carboxylated analogs .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities with enzymes (e.g., kinases).
  • Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model).
  • QSAR Studies : Correlate substituent effects (e.g., halogen size) with bioactivity using Gaussian-based DFT calculations .

Key Notes

  • Contradictions : and report high yields (84–97%) for amination at C6, while non-carboxylated analogs show lower efficiency, highlighting the carboxylic acid’s electronic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.